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Flavonol 3-O-D-galactoside -

Flavonol 3-O-D-galactoside

Catalog Number: EVT-1590544
CAS Number:
Molecular Formula: C21H20O8
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavonol 3-O-D-galactoside is a glycosyloxyflavone that is flavonol substituted by a beta-D-galactopyranosyl moiety at position 3 vis a glycosidic linkage. It is a D-galactoside, a monosaccharide derivative and a glycosyloxyflavone. It derives from a flavonol.
Overview

Flavonol 3-O-D-galactoside is a glycosylated flavonoid compound characterized by the attachment of a galactose sugar moiety at the 3-position of the flavonol backbone. This compound is part of a larger class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom and recognized for their diverse biological activities.

Source

Flavonol 3-O-D-galactoside can be found in various plant species, particularly in fruits, flowers, and leaves. Notably, it has been isolated from species such as Davilla elliptica and Myrtus communis, where it exhibits significant biological activities, including antioxidant and anti-inflammatory properties . The biosynthesis of this compound typically involves specific glycosyltransferases that catalyze the transfer of galactose from uridine diphosphate-galactose to flavonol substrates.

Classification

Flavonol 3-O-D-galactoside is classified under flavonoid glycosides. It belongs to a broader category of secondary metabolites known for their roles in plant defense mechanisms and their potential health benefits in human diets. This compound specifically falls within the subclass of flavonols, which includes other well-known compounds such as quercetin and kaempferol.

Synthesis Analysis

Methods

The synthesis of flavonol 3-O-D-galactoside can be achieved through enzymatic methods utilizing engineered microorganisms. For instance, a study demonstrated the construction of an artificial biosynthetic pathway in Escherichia coli by introducing genes encoding sucrose synthase and UDP-glucose 4-epimerase to produce uridine diphosphate-galactose. Subsequently, a flavonol 3-O-galactosyltransferase gene was introduced to facilitate the transfer of galactose to flavonols like myricetin, resulting in the production of myricetin 3-O-D-galactoside at concentrations reaching 29.7 mg/L .

Technical Details

The process involves:

  • Gene Cloning: Genes encoding enzymes necessary for UDP-galactose synthesis are cloned into plasmids.
  • Transformation: These plasmids are transformed into E. coli strains.
  • Cultivation: The modified strains are cultivated under specific conditions to promote enzyme expression and substrate conversion.
  • Extraction: The desired flavonol glycoside is extracted and purified from the culture medium.
Molecular Structure Analysis

Structure

Flavonol 3-O-D-galactoside consists of a flavonol backbone (such as myricetin) with a galactose sugar attached at the 3-position. The molecular formula can vary depending on the specific flavonol base but generally follows the structure:

  • Flavonol Backbone: C15H10O7 (for myricetin)
  • Galactose Moiety: C6H12O6

Data

The structural data can be represented as follows:

  • Molecular Weight: Approximately 330 g/mol (for myricetin 3-O-D-galactoside).
  • Chemical Structure: The compound features hydroxyl groups on the flavonol ring system, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Flavonol 3-O-D-galactoside can undergo various chemical reactions typical for glycosides:

  • Hydrolysis: In acidic or enzymatic conditions, it can hydrolyze to release aglycone (flavonol) and galactose.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially leading to the formation of quinones.

Technical Details

These reactions are significant for understanding the stability and reactivity of flavonol glycosides in different environments, which can affect their bioavailability and pharmacological properties.

Mechanism of Action

Process

The mechanism by which flavonol 3-O-D-galactoside exerts its biological effects often involves:

  • Antioxidant Activity: The compound scavenges free radicals due to its hydroxyl groups.
  • Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Cell Signaling: Flavonol glycosides may interact with cell surface receptors influencing various signaling pathways.

Data

Research indicates that flavonol glycosides exhibit enhanced bioactivity compared to their aglycone counterparts due to improved solubility and stability in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with oxidizing agents; susceptible to hydrolysis under acidic conditions.

Relevant Data or Analyses

Applications

Scientific Uses

Flavonol 3-O-D-galactoside has several applications:

  • Nutraceuticals: Used in dietary supplements for its health-promoting properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects against cancer, inflammation, and oxidative stress-related diseases.
  • Food Industry: Employed as a natural preservative due to its antioxidant properties.

Research continues to explore its role in enhancing human health through dietary intake and potential therapeutic applications .

Biosynthesis Pathways and Genetic Regulation

Enzymatic Synthesis via Glycosyltransferases in Plant Systems

Role of UDP-Galactose-Dependent Glycosyltransferases in Flavonoid Modification

UDP-galactose-dependent glycosyltransferases (UGTs) catalyze the transfer of galactose from UDP-galactose to the 3-OH position of flavonol aglycones (e.g., quercetin, kaempferol, myricetin), forming flavonol 3-O-D-galactosides. This glycosylation enhances compound stability, water solubility, and bioactivity. UGTs are integral to the glucuronate pathway, where they utilize UDP-sugars to modify diverse lipophilic acceptors [4]. In Escherichia coli bioengineering systems, UDP-galactose biosynthesis is reconstructed using sucrose synthase (OcSUS1) and UDP-glucose 4-epimerase (OcUGE1), enabling heterologous production of flavonol galactosides like myricetin 3-O-galactoside (29.7 mg/L yield) [2]. Plant UGTs localize to endoplasmic reticulum membranes and exhibit tissue-specific expression, particularly in pollen and fruits, where they regulate pigment accumulation and stress responses [3] [4].

Substrate Specificity of Flavonol 3-O-Galactosyltransferases (F3GalTases)

F3GalTases demonstrate stringent regioselectivity for the flavonol C3 position but variable promiscuity toward aglycone structures. The petunia pollen enzyme (PhUGT) exclusively uses UDP-galactose (not UDP-glucose) and accepts kaempferol, quercetin, and myricetin, with catalytic efficiency (kcat/Km) approaching "catalytically perfect" levels (106 M−1s−1) [3]. Similarly, UGT78D1 from Arabidopsis galactosylates multiple flavonols but shows preferential activity toward kaempferol [6]. Engineered enzymes like GAT-D17W further broaden substrate specificity, enabling acetylation of diverse flavonol 3-O-galactosides [10]. Table 1 compares key F3GalTases:

Table 1: Substrate Specificity and Kinetic Parameters of Characterized F3GalTases

Enzyme SourcePreferred SubstrateKm (μM)kcat (s−1)UDP-Sugar Specificity
Petunia hybrida (PhUGT)Kaempferol4.812.3UDP-galactose only
Arabidopsis (UGT78D1)Kaempferol18.29.5UDP-galactose/glucose
Diospyros kaki (DkFGT)Quercetin22.78.1UDP-galactose
Engineered GAT-D17WMultiple flavonols10.3–25.615.4–28.9Acetyl-CoA

Data compiled from [3] [6] [10]

Genetic Loci Associated with Flavonol 3-O-D-Galactoside Biosynthesis

Key loci include:

  • LcsMYB123: An R2R3-MYB transcription factor in Litsea coreana var. sinensis that activates flavonol synthase (FLS) and glycosyltransferase genes, confirmed via WGCNA co-expression networks [1].
  • UGT79B30: A glycosyltransferase gene in Brassica rapa that galactosylates anthocyanins but shares regulatory elements with flavonol-specific UGTs [7].
  • DkFGT: A galactosyltransferase from persimmon functionally expressed in E. coli for myricetin 3-O-galactoside production [2] [10].

Table 2 summarizes genetic components:Table 2: Key Genetic Loci Governing Flavonol 3-O-D-Galactoside Biosynthesis

Gene IdentifierOrganismFunctionRegulatory Mechanism
LcsMYB123Litsea coreana var. sinensisR2R3-MYB transcription factorCo-expressed with CHI, F3H, UGTs
PhUGTPetunia hybridaFlavonol 3-O-galactosyltransferasePollen-specific expression
DkFGTDiospyros kakiFlavonol 3-O-galactosyltransferaseInducible by abiotic stress
GATSynthetic biologyAcetyltransferase for 6′′-O-acetylationEngineered for substrate promiscuity

Data from [1] [2] [3]

Transcriptional Regulation of Flavonoid Pathway Genes

MYB and bHLH Transcription Factor Interactions

The MBW complex—comprising MYB, bHLH, and WD40 proteins—orchestrates flavonol 3-O-D-galactoside biosynthesis. R2R3-MYB factors (e.g., SG7 MYBs like AtMYB12 in Arabidopsis) recruit bHLH partners (e.g., TT8, GL3) and WD40 proteins to activate promoters of FLS and UGTs. This complex binds conserved cis-elements (e.g., MYB-binding sites (MBS) in the FLS promoter) [5] [8]. In cereals like maize, paralog expansion of MYB (e.g., C1/Pl) and bHLH (e.g., R/B) genes enables tissue-specific regulation, such as anthocyanin versus flavonol partitioning [5] [8]. Repressor MYBs (e.g., AtMYBL2) compete with activators to fine-tune output, while microRNAs (e.g., miR828) silence MYB transcripts under stress [7] [8].

Tissue-Specific Expression in Reproductive vs. Vegetative Organs

Flavonol 3-O-D-galactoside accumulation is spatially restricted:

  • Reproductive Tissues: Petunia pollen expresses PhUGT exclusively, producing kaempferol 3-O-galactoside essential for pollen germination [3]. Apple fruit peels upregulate PpMYB15 under UV-B, increasing quercetin 3-O-galactoside 6-fold [7] [9].
  • Vegetative Tissues: Litsea leaves exhibit flavonol glycoside enrichment in glandular trichomes, driven by LcsMYB123 expression [1]. Roots show minimal accumulation due to repressor MYB dominance [7].

Table 3 highlights tissue-specific distribution:Table 3: Tissue-Specific Accumulation of Flavonol 3-O-D-Galactosides in Plants

Plant SpeciesTissueMajor CompoundRegulatory TriggerConcentration (mg/100g FW)
Petunia hybridaPollenKaempferol 3-O-galactosideDevelopmental programmingNot quantified
Malus domesticaFruit peelQuercetin 3-O-galactosideUV-B irradiation22–35
Allium cepaBulb scalesQuercetin 3-O-galactosideLight exposure49–98
Litsea coreanaYoung leavesKaempferol 3-O-galactosideUnknownNot quantified

Data sourced from [1] [3] [7]

Concluding Remarks

The biosynthesis of flavonol 3-O-D-galactosides is governed by specialized glycosyltransferases (F3GalTases) with high specificity for UDP-galactose and flavonol aglycones, alongside master transcriptional regulators like the MBW complex. Advances in metabolic engineering now enable high-yield production (e.g., 404 mg/L of acetylated derivatives) using promiscuous enzymes [10], underscoring the potential for tailored biosynthesis of these bioactive compounds. Future efforts should resolve crystallographic structures of F3GalTases to elucidate substrate-binding mechanisms and engineer broader specificities.

Properties

Product Name

Flavonol 3-O-D-galactoside

IUPAC Name

2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C21H20O8/c22-10-14-16(24)17(25)18(26)21(28-14)29-20-15(23)12-8-4-5-9-13(12)27-19(20)11-6-2-1-3-7-11/h1-9,14,16-18,21-22,24-26H,10H2/t14-,16+,17+,18-,21?/m1/s1

InChI Key

XUDNWQSXPROHLK-LEIZQOOTSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

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